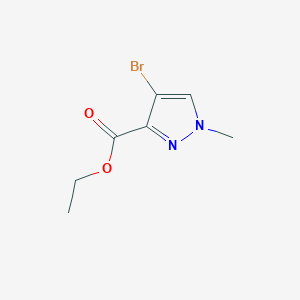

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

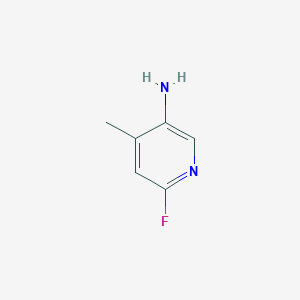

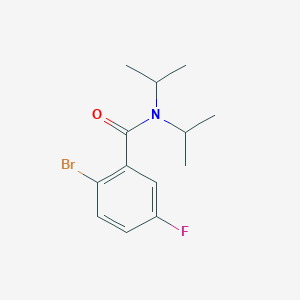

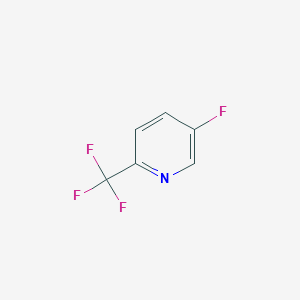

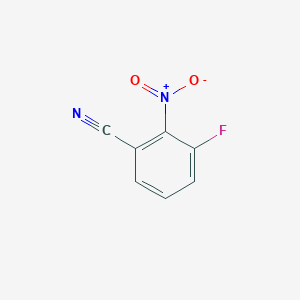

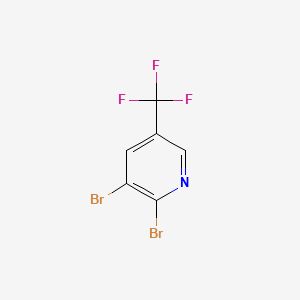

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 400877-53-4 . It has a molecular weight of 233.06 and its IUPAC name is ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular formula of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is C7H9BrN2O2 . The InChI key for this compound is FHZDKUWSOFBDJO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.36 and a water solubility of 1.1 mg/ml .Scientific Research Applications

Synthesis of Bipyrazoles

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can be used as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are an important class of compounds with various applications in materials science and coordination chemistry due to their ability to act as bridging ligands in the formation of complex structures .

Pharmaceutical Applications

This compound may serve as a precursor in the synthesis of various pharmaceutical agents. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. They are also explored for their potential roles as enzyme inhibitors .

Biologically Active Compounds

The versatility of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate allows for its use in creating biologically active compounds. These compounds can be tailored for specific functions, such as targeting certain receptors or enzymes within biological systems .

Coordination Chemistry

In coordination chemistry, this compound can be used to synthesize solid hexacoordinate complexes by reacting with organotin dichlorides. These complexes have potential applications in catalysis and materials science .

Catalysis

Utilizing ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in catalytic processes could lead to more efficient synthesis routes for various chemical products. Its role in catalysis can be attributed to its potential to form stable intermediates during reactions .

Material Science

The structural properties of pyrazole derivatives make them suitable for use in material science, particularly in the development of new materials with specific electronic or photonic properties .

Enzyme Inhibition

Pyrazole derivatives have been studied for their inhibitory activity against various enzymes. Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate could be modified to enhance its specificity and potency as an enzyme inhibitor .

Research Tool

As a research tool, this compound can be used to study the mechanism of action of pyrazole derivatives within biological systems, providing insights into their pharmacological effects .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-bromo-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDKUWSOFBDJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357191 |

Source

|

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

400877-53-4 |

Source

|

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)